Chlorogenic acid-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H18O9 |

|---|---|

Poids moléculaire |

357.29 g/mol |

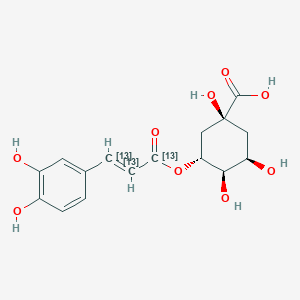

Nom IUPAC |

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i2+1,4+1,13+1 |

Clé InChI |

CWVRJTMFETXNAD-VKWJYGAHSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)O[13C](=O)/[13CH]=[13CH]/C2=CC(=C(C=C2)O)O)O)O |

SMILES canonique |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Chlorogenic Acid-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹³C₃-labeled chlorogenic acid. The procedures outlined herein are compiled from established methodologies for the synthesis of chlorogenic acid and its derivatives, adapted for the incorporation of a stable isotope label. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields requiring isotopically labeled standards.

Introduction

Chlorogenic acid, an ester of caffeic acid and quinic acid, is a biologically active phenolic compound found in numerous plant species. Its antioxidant, anti-inflammatory, and other pharmacological properties have made it a subject of extensive research. Stable isotope-labeled analogues, such as Chlorogenic acid-¹³C₃, are indispensable tools for quantitative analysis in complex biological matrices using mass spectrometry-based methods. They serve as ideal internal standards, enabling accurate and precise quantification in metabolic and pharmacokinetic studies.

This guide details a multi-step chemical synthesis approach, beginning with the preparation of ¹³C₃-labeled caffeic acid, followed by its esterification with a protected quinic acid derivative, and concluding with deprotection and purification to yield the final product.

Synthesis of Chlorogenic Acid-¹³C₃

The synthesis of Chlorogenic acid-¹³C₃ is a multi-step process that involves the preparation of a ¹³C₃-labeled caffeic acid precursor, its coupling with a protected quinic acid, and subsequent deprotection.

Synthesis of ¹³C₃-Caffeic Acid

A plausible and efficient method for the synthesis of ¹³C₃-labeled caffeic acid is through a modified Wittig or Perkin reaction, starting from a simple ¹³C-labeled precursor. The following protocol is a conceptualized pathway based on established organic chemistry principles.

Experimental Protocol: Synthesis of ¹³C₃-Caffeic Acid (Conceptual)

-

Step 1: Synthesis of ¹³C₂-acetylide. This step would involve the use of a commercially available ¹³C-labeled starting material, such as ¹³C₂-calcium carbide, to generate a suitable two-carbon building block.

-

Step 2: Introduction of the third ¹³C atom and formation of a phosphonium ylide. The ¹³C₂-acetylide would be further reacted with a ¹³C-labeled methylating agent (e.g., ¹³C-methyl iodide) and subsequently converted to a triphenylphosphine ylide.

-

Step 3: Wittig reaction with 3,4-dihydroxybenzaldehyde. The ¹³C₃-labeled phosphonium ylide is then reacted with 3,4-dihydroxybenzaldehyde (protocatechualdehyde) to form the carbon-carbon double bond of the caffeic acid backbone. The phenolic hydroxyl groups of the aldehyde may require protection (e.g., as methoxymethyl ethers) prior to the reaction.

-

Step 4: Deprotection. If protecting groups were used, they are removed under appropriate conditions to yield ¹³C₃-caffeic acid.

Protection of Quinic Acid

To ensure selective esterification at the desired hydroxyl group of quinic acid, the other hydroxyl groups and the carboxylic acid must be protected. A common strategy involves the formation of an acetonide.

Experimental Protocol: Preparation of Protected Quinic Acid

-

Protection of Quinic Acid: Quinic acid is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like acetone or DMF. This reaction protects the vicinal diols. The carboxylic acid can be protected as a methyl ester by reaction with methanol and an acid catalyst.

Esterification and Deprotection

The ¹³C₃-caffeic acid is first activated and then reacted with the protected quinic acid. The final step is the removal of the protecting groups to yield Chlorogenic acid-¹³C₃.

Experimental Protocol: Esterification and Deprotection [1][2]

-

Activation of ¹³C₃-Caffeic Acid: The phenolic hydroxyls of ¹³C₃-caffeic acid are protected, for instance, by acetylation with acetic anhydride. The carboxylic acid is then converted to a more reactive species, such as an acyl chloride, by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[2]

-

Esterification: The resulting ¹³C₃-diacetyl-caffeoyl chloride is then reacted with the protected quinic acid derivative in the presence of a base, such as pyridine or triethylamine, and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., DCM or THF). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1]

-

Deprotection: The protecting groups are removed in a final step. The acetonide and acetate groups can be hydrolyzed under acidic conditions, for example, by stirring with a dilute solution of hydrochloric acid in a protic solvent like methanol or water.[1] The progress of the deprotection can be monitored by HPLC.

Purification of Chlorogenic Acid-¹³C₃

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of Chlorogenic acid-¹³C₃ to achieve high purity.

Experimental Protocol: Preparative HPLC Purification [3]

-

Column: A reversed-phase C18 column is typically used for the separation of chlorogenic acid and its isomers.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is employed.

-

Detection: UV detection at a wavelength of around 325-330 nm is suitable for chlorogenic acid.

-

Fraction Collection: Fractions corresponding to the main peak of Chlorogenic acid-¹³C₃ are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

-

Purity Analysis: The purity of the final product is assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy. Purities of over 95% are achievable with this method.[3]

Quantitative Data

The following table summarizes the expected yields and purity at various stages of the synthesis and purification process, based on literature values for analogous non-labeled syntheses.

| Step | Product | Starting Material(s) | Expected Yield (%) | Expected Purity (%) | Reference |

| Synthesis | |||||

| 1 | Protected ¹³C₃-Caffeoylquinic acid ester | ¹³C₃-Caffeic acid, Protected quinic acid | 70-85 | >90 (crude) | [1] |

| 2 | Chlorogenic acid-¹³C₃ (crude) | Protected ¹³C₃-Caffeoylquinic acid ester | 80-95 | Mixture of isomers | [1] |

| Purification | |||||

| 3 | Purified Chlorogenic acid-¹³C₃ | Crude Chlorogenic acid-¹³C₃ | >90 | >95 | [3] |

Visualization of Key Processes

Biosynthetic Pathway of Chlorogenic Acid

The biosynthesis of chlorogenic acid in plants provides context for its structure and the potential for enzymatic synthesis approaches. The pathway involves the esterification of caffeoyl-CoA with quinic acid.

Chemical Synthesis Workflow

The chemical synthesis of Chlorogenic acid-¹³C₃ involves a series of protection, coupling, and deprotection steps.

Logical Relationship of Purification Steps

The purification process follows a logical sequence from the crude product to the final, highly pure compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Chlorogenic Acid for Researchers and Drug Development Professionals

An In-depth Exploration of Isotopic Signatures for Authenticity, Biosynthetic Pathway Analysis, and Origin Determination.

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in chlorogenic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹³C natural abundance, details the experimental protocols for its determination, and explores its applications in verifying product authenticity and elucidating biosynthetic pathways.

Introduction to Natural ¹³C Abundance

Carbon exists naturally in two stable isotopic forms: the far more abundant carbon-12 (¹²C) and the heavier carbon-13 (¹³C), which constitutes approximately 1.1% of all carbon atoms. The precise ratio of ¹³C to ¹²C in a given compound is not constant and varies depending on the carbon source and the biochemical pathways involved in its synthesis. This variation, known as isotopic fractionation, provides a unique "isotopic signature" for natural products like chlorogenic acid.

The natural abundance of ¹³C is typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. A more negative δ¹³C value indicates a lower abundance of ¹³C relative to the standard.

For plant-derived molecules such as chlorogenic acid, the primary determinant of its δ¹³C value is the photosynthetic pathway of the source plant. Chlorogenic acid is predominantly found in plants that utilize the C3 photosynthetic pathway.

Expected Natural ¹³C Abundance in Chlorogenic Acid

Chlorogenic acid is synthesized in plants through the shikimate and phenylpropanoid pathways. As these pathways are prevalent in C3 plants, the δ¹³C value of chlorogenic acid is expected to fall within the typical range for C3 plant metabolites. Environmental factors such as water availability, temperature, and light intensity can also influence the isotopic composition.

Table 1: Expected δ¹³C Values for Chlorogenic Acid and Related Precursors in C3 Plants

| Compound/Material | Typical δ¹³C Range (‰ vs. VPDB) | Notes |

| C3 Plants (general biomass) | -20 to -37[1][2] | The broad range reflects variations in species and environmental conditions. |

| Chlorogenic Acid | -22 to -35 (estimated) | As a downstream product of C3 photosynthesis, its value will be within the general C3 range. |

| Phenylalanine (precursor) | Expected to be within the C3 range | Isotopic fractionation can occur at various enzymatic steps in the biosynthetic pathway. |

| Quinic Acid (precursor) | Expected to be within the C3 range | Derived from the shikimate pathway. |

| Caffeic Acid (precursor) | Expected to be within the C3 range | A key intermediate in the phenylpropanoid pathway. |

Biosynthesis of Chlorogenic Acid

Understanding the biosynthetic pathway of chlorogenic acid is crucial for interpreting its isotopic signature. The pathway begins with precursors from glycolysis and the pentose phosphate pathway, which enter the shikimate pathway to produce chorismate. Chorismate is then converted to L-phenylalanine, a key entry point into the phenylpropanoid pathway, which ultimately leads to the formation of chlorogenic acid through the esterification of caffeic acid and quinic acid. Several alternative routes for this final esterification have been identified in different plant species.

References

An In-depth Technical Guide to Chlorogenic Acid-13C3: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorogenic acid-13C3, an isotopically labeled form of the naturally occurring and biologically active chlorogenic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where precise analytical standards and tracers are essential.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled analog of chlorogenic acid, a prominent phenolic compound found in a variety of plants, most notably in coffee beans. The incorporation of three carbon-13 isotopes into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound. Data for the unlabeled chlorogenic acid is also provided for comparison where specific data for the labeled compound is not available.

| Property | Value (this compound) | Value (Chlorogenic Acid) | Reference |

| Molecular Formula | C₁₃¹³C₃H₁₈O₉ | C₁₆H₁₈O₉ | [1][2] |

| Molecular Weight | 357.29 g/mol | 354.31 g/mol | [1][3] |

| Exact Mass | 357.10514665 Da | 354.095082 Da | [1] |

| Appearance | Crystalline solid | Crystalline solid | [4] |

| Melting Point | Not specified | ~210 °C (decomposes) | [5][6] |

| Boiling Point | Not specified | Not specified | |

| Solubility | Soluble in Ethanol, DMSO, and Dimethylformamide | Soluble in hot water, ethanol, and acetone. Soluble in Ethanol (~25 mg/ml), DMSO (~50 mg/ml), and Dimethylformamide (~71 mg/ml). Soluble in PBS (pH 7.2) at ~25 mg/ml. | [4][5][7] |

| XLogP3-AA | -0.4 | -0.4 | [1] |

| Hydrogen Bond Donor Count | 6 | 6 | [1] |

| Hydrogen Bond Acceptor Count | 9 | 9 | [1] |

| Rotatable Bond Count | 5 | 5 | [1] |

| UV/Vis. λmax | Not specified | 219, 246, 331 nm | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary to the manufacturers. However, standard analytical techniques used for the unlabeled compound can be readily adapted for its isotopically labeled counterpart.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the analysis and quantification of chlorogenic acid and its derivatives. A typical reversed-phase HPLC method can be employed for this compound.

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or phosphoric acid (for mobile phase modification).[8][9]

-

This compound standard of known concentration.

-

Sample containing this compound.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9] A gradient elution is often used to achieve optimal separation.[9][10]

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50/50 water/acetonitrile) and perform serial dilutions to create calibration standards.[9][11]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[10][11]

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Biological Signaling Pathways of Chlorogenic Acid

Chlorogenic acid is known to modulate several key signaling pathways involved in antioxidant defense and metabolism. As an isotopic tracer, this compound can be used to study the flux and metabolism related to these pathways.

References

- 1. This compound | C16H18O9 | CID 71314735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TRC-C366542-10MG | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Chlorogenic acid | 327-97-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. turkjps.org [turkjps.org]

- 9. halocolumns.com [halocolumns.com]

- 10. agilent.com [agilent.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to Metabolic Fate Studies of Chlorogenic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting metabolic fate studies using stable isotope-labeled Chlorogenic acid-13C3. While this compound is commercially available as a research tool, publicly available, peer-reviewed literature detailing a complete Absorption, Distribution, Metabolism, and Excretion (ADME) study with corresponding quantitative data is limited.[1][2][3][4][5] Therefore, this document outlines a best-practice methodology synthesized from established protocols for studying polyphenol metabolism with stable isotopes.[6][7][8] It is designed to equip researchers with the necessary protocols and data analysis frameworks to investigate the pharmacokinetics and metabolic pathways of chlorogenic acid with high precision and accuracy.

Introduction to Chlorogenic Acid and the Role of Stable Isotope Labeling

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is one of the most abundant polyphenols in the human diet, with coffee, fruits, and vegetables being major sources.[9] It has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, antidiabetic, and cardiovascular-protective effects.[10] These biological activities are largely dependent on the bioavailability and metabolic transformation of the parent compound into various metabolites by host enzymes and the gut microbiota.[11][12]

Understanding the metabolic fate of CGA is crucial for elucidating its mechanisms of action. However, tracking and quantifying CGA and its numerous metabolites in complex biological matrices is challenging. The use of stable isotope-labeled compounds, such as this compound, offers a powerful solution.[7] The 13C label provides a distinct mass signature, allowing for:

-

Unambiguous Tracking: Differentiating the administered compound and its metabolites from the endogenous pool and dietary background noise.[6]

-

Accurate Quantification: Serving as an ideal internal standard for mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass, correcting for matrix effects and extraction losses.[13]

-

Elucidation of Metabolic Pathways: Tracing the transformation of the parent molecule through various metabolic steps.[7]

This guide details the experimental design, sample analysis, and data interpretation for a comprehensive metabolic fate study of this compound.

Experimental Methodology

A robust study of this compound's metabolic fate involves a controlled administration, meticulous sample collection, and sensitive bioanalysis. The following sections outline a model protocol.

Overall Experimental Workflow

The workflow for a human pharmacokinetic study of this compound is a multi-step process from volunteer preparation to data analysis.

Protocol 1: Human Study Design

A crossover design is recommended to minimize inter-individual variability.

-

Participants: Recruit healthy volunteers (n=10-12) with no history of gastrointestinal disease. Ensure all participants provide informed consent.

-

Dietary Control: For 48 hours prior to dosing, participants consume a controlled diet low in polyphenols to minimize background interference.[14]

-

Dosing: Following an overnight fast, administer a single oral dose of this compound (e.g., 250 mg) dissolved in water.

-

Blood Sampling: Collect blood samples into EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately to separate plasma and store at -80°C.

-

Urine and Feces Collection: Collect all urine and feces produced for 48 hours post-dose. Record the total volume/weight of each collection and store aliquots at -80°C.[14]

Protocol 2: Sample Preparation from Plasma and Urine

This protocol focuses on the extraction of CGA-13C3 and its metabolites for LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a common and effective method.[15]

-

Plasma Preparation:

-

Thaw 500 µL of plasma on ice.

-

Add 1 mL of acidified methanol (0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of loading buffer (e.g., 5% methanol in water with 0.1% formic acid).[16]

-

-

Urine Preparation:

-

Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove sediment.

-

To account for conjugation, an enzymatic hydrolysis step can be included. Treat a 1 mL aliquot with β-glucuronidase/sulfatase from Helix pomatia in an appropriate buffer (e.g., sodium acetate, pH 5.0) at 37°C for 2 hours.

-

Stop the reaction by adding 1 mL of acidified methanol.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared plasma or urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of acidified methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS injection.[15]

-

Protocol 3: LC-MS/MS Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the detection and quantification of this compound and its metabolites.[16]

-

LC System: UPLC/UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-1 min (5% B), 1-8 min (5-40% B), 8-10 min (40-95% B), 10-12 min (95% B), followed by re-equilibration.

-

Flow Rate: 0.3-0.4 mL/min.[16]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[16]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The key is to monitor the mass transitions for the 13C3-labeled parent compound and its expected metabolites. The +3 Da mass shift compared to the unlabeled analogues ensures specificity.

Quantitative Data and Analysis

The following tables present illustrative data that could be expected from a metabolic fate study of this compound. These are hypothetical values based on published data for unlabeled CGA and serve as a template for data presentation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Major Metabolites in Human Plasma

| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |

| Parent Compound | ||||

| This compound | 85.5 | 1.0 | 250.7 | 2.1 |

| Phase I & II Metabolites | ||||

| 13C3-Caffeic Acid | 45.2 | 1.5 | 180.4 | 2.5 |

| 13C3-Ferulic Acid | 30.8 | 2.0 | 155.9 | 3.0 |

| 13C3-Ferulic Acid-Sulfate | 120.3 | 2.5 | 720.1 | 4.5 |

| Microbial Metabolites | ||||

| 13C3-Dihydroferulic Acid | 215.0 | 8.0 | 2150.6 | 6.2 |

| 13C3-Dihydrocaffeic Acid | 190.7 | 8.5 | 1988.3 | 6.5 |

Note: Data are hypothetical examples. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), T₁/₂ (Half-life). The delayed Tmax for microbial metabolites reflects transit to the colon.[6]

Table 2: Illustrative Mass Balance of Administered this compound

| Sample | Collection Period (h) | % of Administered 13C3 Dose Recovered |

| Urine | 0 - 24 | 35.2% |

| 24 - 48 | 8.1% | |

| Total Urinary Excretion | 43.3% | |

| Feces | 0 - 48 | 51.5% |

| Total Recovery | 0 - 48 | 94.8% |

Note: Data are hypothetical examples. High fecal recovery indicates a significant portion of the compound and its metabolites are either unabsorbed or excreted via bile.

Signaling Pathways Modulated by Chlorogenic Acid Metabolites

Chlorogenic acid and its primary metabolites, such as caffeic acid and ferulic acid, exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

Inhibition of Pro-inflammatory Pathways

CGA and its metabolites can suppress inflammation by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. This prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Activation of Antioxidant Response

CGA metabolites can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.

Modulation of Metabolic Homeostasis

CGA can influence glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Conclusion

The use of this compound is an invaluable tool for accurately determining the metabolic fate of this highly prevalent dietary polyphenol. By enabling precise tracking and quantification, stable isotope labeling overcomes the limitations of traditional methods, providing clear insights into the absorption, distribution, metabolism, and excretion of CGA. The methodological framework presented in this guide offers a robust approach for researchers to generate high-quality pharmacokinetic data, identify novel metabolites, and further elucidate the molecular mechanisms underlying the health benefits of chlorogenic acid. Such studies are essential for validating CGA's role as a nutraceutical and for the development of functional foods and therapeutics.

References

- 1. CAS 327-97-9: Chlorogenic acid | CymitQuimica [cymitquimica.com]

- 2. shubhambiopharma.com [shubhambiopharma.com]

- 3. Alfa Chemistry (Page 316) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 4. This compound| Ambeed [ambeed.com]

- 5. 30964-13-7|(1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 6. Metabolic fate of polyphenols in the human superorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Qualitative and Quantitative Analysis of Polyphenols in Lamiaceae Plants—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. themoonlight.io [themoonlight.io]

- 14. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unraveling Chlorogenic Acid's Metabolic Fate: A Technical Guide to 13C3 Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, has garnered significant attention for its potential health benefits. However, a comprehensive understanding of its metabolic fate is crucial for elucidating its mechanisms of action and informing therapeutic applications. Stable isotope labeling offers a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. This technical guide provides a comprehensive framework for investigating chlorogenic acid metabolism using a targeted 13C3 labeling strategy. While, to our knowledge, studies specifically utilizing 13C3-chlorogenic acid have not yet been published, this document outlines a robust methodology based on established principles of stable isotope tracing and known metabolic pathways of CGA. This guide details a proposed synthesis of 13C3-chlorogenic acid, a comprehensive in-vivo experimental protocol, and the expected analytical outcomes, serving as a valuable resource for researchers embarking on such investigations.

Introduction: The Rationale for 13C3-Chlorogenic Acid

Chlorogenic acid is an ester formed between caffeic acid and quinic acid.[1] Upon ingestion, it undergoes extensive metabolism by both host enzymes and the gut microbiota.[2][3] A significant portion of the metabolic transformations occurs on the caffeoyl moiety. To precisely track the fate of this critical part of the molecule, we propose the use of chlorogenic acid labeled with three carbon-13 atoms on the vinyl group of the caffeic acid portion (prop-2-enoic acid chain).

Rationale for 13C3 Labeling:

-

Specificity: Labeling the three carbons of the prop-2-enoic acid side chain of the caffeoyl moiety allows for the specific tracking of this fragment through various metabolic transformations, such as hydrolysis, reduction, and conjugation.

-

Clear Mass Shift: A +3 Da mass shift provides a clear and unambiguous signal in mass spectrometry, facilitating the differentiation of labeled metabolites from the endogenous background.

-

Mechanistic Insights: This specific labeling pattern can help elucidate the mechanisms of microbial metabolism in the gut, such as the pathways leading to the formation of phenylpropionic acids and their subsequent degradation products.

Proposed Synthesis of 13C3-Chlorogenic Acid

The synthesis of 13C3-chlorogenic acid can be achieved through the esterification of commercially available 13C3-caffeic acid with quinic acid.

Starting Materials:

-

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid (Caffeic Acid-13C3)[4][5][6]

-

(-)-Quinic acid

-

Appropriate coupling reagents (e.g., dicyclohexylcarbodiimide - DCC) and catalysts.

General Procedure:

The synthesis would involve the protection of the hydroxyl groups on both caffeic acid and quinic acid, followed by an esterification reaction. Subsequent deprotection would yield the desired 13C3-chlorogenic acid. The reaction progress and final product purity would be monitored by techniques such as HPLC and confirmed by mass spectrometry and NMR.

Experimental Protocols: In Vivo Metabolism Study in a Rodent Model

This section outlines a detailed protocol for an in vivo study to investigate the metabolism of 13C3-chlorogenic acid in a rat model.[7][8]

3.1. Animal Model and Housing

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.

-

Acclimatization: Acclimatize animals for at least one week prior to the study, with free access to a standard chow diet and water.

3.2. Dosing and Sample Collection

-

Dosing: Administer a single oral gavage of 13C3-chlorogenic acid (e.g., 50 mg/kg body weight) dissolved in a suitable vehicle (e.g., water).

-

Blood Sampling: Collect blood samples via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared and stored at -80°C.

-

Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume/weight and store samples at -80°C.

-

Tissue Harvesting: At the end of the study (e.g., 48 hours), euthanize the animals and collect key tissues involved in metabolism and excretion (liver, kidneys, small intestine, colon, and cecum). Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

3.3. Sample Preparation

-

Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then dried and reconstituted for analysis.

-

Urine: Centrifuge to remove debris. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to analyze conjugated metabolites.

-

Feces and Tissues: Homogenize in an appropriate buffer, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites.

3.4. Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10][11][12]

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use full scan mode to identify potential metabolites and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify known and 13C3-labeled metabolites. The +3 Da mass shift will be used to specifically detect the labeled compounds.

Data Presentation: Expected Labeled Metabolites

The following table summarizes the expected 13C3-labeled metabolites of chlorogenic acid and their corresponding mass shifts.

| Metabolite | Metabolic Transformation | Expected Molecular Formula of Labeled Moiety | Expected Mass Shift (Da) | Potential Site of Formation |

| 13C3-Caffeic acid | Hydrolysis of the ester bond | C6(13C)3H7O4 | +3 | Small intestine, Colon |

| 13C3-Dihydrocaffeic acid | Reduction of the double bond | C6(13C)3H9O4 | +3 | Colon (microbiota) |

| 13C3-Ferulic acid | Methylation | C7(13C)3H9O4 | +3 | Liver, Intestine |

| 13C3-Dihydroferulic acid | Reduction and Methylation | C7(13C)3H11O4 | +3 | Liver, Colon |

| 13C3-Caffeic acid glucuronide | Glucuronidation | C12(13C)3H15O10 | +3 | Liver, Intestine |

| 13C3-Caffeic acid sulfate | Sulfation | C6(13C)3H7O7S | +3 | Liver, Intestine |

| 13C3-m-Coumaric acid | Dehydroxylation | C6(13C)3H7O3 | +3 | Colon (microbiota) |

| 13C3-Phenylpropionic acid | Dehydroxylation and Reduction | C6(13C)3H9O2 | +3 | Colon (microbiota) |

Visualization of Workflows and Pathways

5.1. Experimental Workflow

Caption: Proposed experimental workflow for the in vivo metabolism study of 13C3-chlorogenic acid.

5.2. Metabolic Pathway of the 13C3-Caffeoyl Moiety

Caption: Expected metabolic pathways of the 13C3-caffeoyl moiety of chlorogenic acid.

Conclusion

The use of 13C3-labeled chlorogenic acid provides a powerful and specific approach to delineate the complex metabolic fate of this important dietary polyphenol. The methodologies and frameworks presented in this technical guide offer a robust starting point for researchers to design and execute studies that will yield precise and valuable data. Such investigations are essential for a deeper understanding of the bioavailability and biological activities of chlorogenic acid and its metabolites, ultimately contributing to the development of evidence-based dietary recommendations and novel therapeutic strategies.

References

- 1. Chlorogenic acid - Wikipedia [en.wikipedia.org]

- 2. Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeic Acid Metabolism by Gnotobiotic Rats and Their Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Caffeic Acid-13C3 | CAS 1185245-82-2 | LGC Standards [lgcstandards.com]

- 7. Metabolomic analysis of amino acid and energy metabolism in rats supplemented with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Chlorogenic Acid-13C3 as a Tracer in Plant Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Chlorogenic acid-13C3 as a stable isotope tracer to investigate plant biochemistry. This powerful technique allows for the precise tracking and quantification of chlorogenic acid uptake, translocation, and metabolism within plant systems, offering invaluable insights for researchers in plant science, natural product chemistry, and drug development.

Introduction to Chlorogenic Acid and Isotopic Tracing

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent secondary metabolite in a wide variety of plant species. It plays a crucial role in plant defense mechanisms against pathogens and herbivores and is a significant component of the human diet, found in coffee, fruits, and vegetables. Understanding the biosynthesis, transport, and metabolic fate of chlorogenic acid is essential for developing crops with enhanced disease resistance and for harnessing its potential health benefits.

Isotopic tracers, particularly those labeled with stable isotopes like carbon-13 (¹³C), are indispensable tools in metabolic research. By introducing a ¹³C-labeled compound into a biological system, researchers can follow its journey through various metabolic pathways. This compound, specifically labeled with three ¹³C atoms in the caffeoyl moiety, serves as an ideal tracer for these studies due to its chemical identity with the natural compound, allowing for accurate and non-invasive analysis.

Experimental Protocols

This section details the key experimental methodologies for utilizing this compound as a tracer in plant biochemistry research.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an enzymatic approach, utilizing commercially available ¹³C-labeled precursors. This method offers high specificity and avoids the harsh conditions often associated with chemical synthesis.

Materials:

-

Caffeic acid-13C3 (commercially available)

-

Quinic acid

-

Adenosine triphosphate (ATP)

-

Coenzyme A (CoA)

-

4-Coumarate:CoA ligase (4CL) enzyme (recombinant)

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme (recombinant)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl₂)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Solvents for SPE (methanol, water)

Protocol:

-

Activation of Caffeic Acid-13C3:

-

In a microcentrifuge tube, combine Caffeic acid-13C3, ATP, and CoA in the reaction buffer.

-

Initiate the reaction by adding recombinant 4CL enzyme.

-

Incubate the mixture at 30°C for 1-2 hours. This reaction converts Caffeic acid-13C3 to its CoA thioester, Caffeoyl-13C3-CoA.

-

-

Enzymatic Esterification:

-

To the reaction mixture containing Caffeoyl-13C3-CoA, add quinic acid.

-

Initiate the esterification by adding recombinant HQT enzyme.

-

Incubate the mixture at 30°C for 2-4 hours. HQT catalyzes the transfer of the Caffeoyl-13C3 group from CoA to quinic acid, forming this compound.

-

-

Purification:

-

Purify the synthesized this compound using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove salts and unreacted hydrophilic compounds.

-

Elute the this compound with methanol.

-

Verify the purity and identity of the product using LC-MS/MS.

-

Administration of this compound to Plants

Several methods can be employed to introduce the labeled tracer into the plant system, depending on the research question and the plant species.

Methods:

-

Root Feeding: For soil-grown or hydroponic plants, a solution of this compound can be added to the nutrient solution or directly to the soil around the roots. This method is suitable for studying uptake and root-to-shoot translocation.

-

Stem Injection/Infusion: A solution of the tracer can be carefully injected into the stem or infused over a period of time using a syringe pump. This bypasses root uptake and is useful for studying translocation and metabolism within the shoot.

-

Leaf Infiltration: A small volume of the tracer solution can be infiltrated into the leaf apoplast using a needleless syringe. This method is ideal for studying localized metabolic processes within the leaf tissue.

-

Foliar Application: A solution containing a surfactant can be sprayed onto the leaf surface. This method mimics natural deposition and is useful for studying cuticular uptake.

Protocol for Root Feeding of Arabidopsis thaliana Seedlings:

-

Grow Arabidopsis thaliana seedlings in a hydroponic system.

-

Prepare a sterile nutrient solution containing a known concentration of this compound (e.g., 10-100 µM).

-

Replace the existing nutrient solution with the tracer-containing solution.

-

Harvest plant tissues (roots, shoots, leaves) at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-administration.

-

Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until extraction.

Extraction and Quantification of ¹³C-Labeled Metabolites

Accurate quantification of this compound and its metabolites is crucial for understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and selectivity.

Protocol:

-

Metabolite Extraction:

-

Homogenize the frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

-

Extract the homogenized tissue with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v).

-

Vortex the mixture vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its potential metabolites. The MRM transitions will be specific for the parent and fragment ions of the labeled compounds. For this compound, the precursor ion will be m/z 356.09 (for [M-H]⁻, assuming three ¹³C atoms in the caffeoyl moiety), and fragment ions will correspond to the labeled caffeoyl and quinic acid moieties.

-

Data Presentation

Quantitative data from tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantification of this compound and its Metabolites in Plant Tissues

| Time (hours) | Tissue | This compound (nmol/g FW) | Caffeic Acid-13C3 (nmol/g FW) | Ferulic Acid-13C3 (nmol/g FW) |

| 1 | Root | 15.2 ± 1.8 | 2.1 ± 0.3 | 0.5 ± 0.1 |

| 1 | Leaf | 0.8 ± 0.1 | < LOD | < LOD |

| 6 | Root | 8.5 ± 1.1 | 5.8 ± 0.7 | 1.2 ± 0.2 |

| 6 | Leaf | 3.4 ± 0.5 | 0.9 ± 0.1 | 0.2 ± 0.05 |

| 24 | Root | 2.1 ± 0.4 | 3.2 ± 0.5 | 0.8 ± 0.1 |

| 24 | Leaf | 5.9 ± 0.9 | 2.5 ± 0.4 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. LOD = Limit of Detection. This table is a representative example based on expected outcomes and does not reflect actual experimental data.

Table 2: Translocation of ¹³C Label from this compound

| Time (hours) | % of Total ¹³C in Roots | % of Total ¹³C in Shoots |

| 1 | 95.2 ± 2.1 | 4.8 ± 0.5 |

| 6 | 78.5 ± 3.5 | 21.5 ± 1.8 |

| 24 | 45.1 ± 4.2 | 54.9 ± 3.7 |

This table illustrates the translocation of the ¹³C label from the roots to the shoots over time following root feeding. This is a representative example.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex pathways and workflows.

Caption: Biosynthetic pathway of Chlorogenic Acid-¹³C₃.

Caption: Experimental workflow for tracer studies.

Commercial Suppliers and Technical Guide for Chlorogenic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Chlorogenic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in research and drug development. The guide details product specifications from various suppliers, outlines a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates key signaling pathways influenced by chlorogenic acid.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, primarily as a reference standard for analytical applications. While specific details such as isotopic purity may require direct inquiry or access to a certificate of analysis, the following tables summarize the publicly available quantitative data for this compound from prominent vendors.

Table 1: General Product Specifications

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS Number |

| Axios Research | AR-C02451 | C₁₃¹³C₃H₁₈O₉ | 357.28 | 327-97-9[1] |

| Sinco Pharmachem Inc. | C22694 | C₁₃¹³C₃H₁₈O₉ | 357.28 | 327-97-9[2] |

| LGC Standards | TRC-C366542 | C₁₃¹³C₃H₁₈O₉ | 357.287 | 327-97-9[3] |

| Pharmaffiliates | PA STI 019780 | C₁₃¹³C₃H₁₈O₉ | 357.29 | 327-97-9[4] |

| MedChemExpress | HY-N0055S | C₁₃¹³C₃H₁₈O₉ | 357.29 | 327-97-9 |

Table 2: Available Quantities and Storage

| Supplier | Available Quantities | Storage Conditions |

| Sinco Pharmachem Inc. | 10mg/vial, 25mg/vial, 50mg/vial[2] | Not specified |

| LGC Standards | 1mg, 5mg, 10mg[3] | Not specified |

| Pharmaffiliates | Not specified | 2-8°C Refrigerator[4] |

| MedChemExpress | Not specified | Refer to Certificate of Analysis |

Applications in Research and Drug Development

This compound serves as an indispensable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in quantitative analysis by techniques such as LC-MS/MS.[5] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for accurate correction of variations during sample preparation and analysis. This is critical for achieving reliable and reproducible results in bioanalytical methods.

Representative Experimental Protocol: Quantification of Chlorogenic Acid in Plasma using LC-MS/MS

This protocol is a representative example adapted from published methods for the quantification of chlorogenic acid in biological matrices.[4][6]

1. Materials and Reagents:

-

Chlorogenic acid (unlabeled standard)

-

This compound (Internal Standard)

-

Human Plasma (or other biological matrix)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Acetonitrile (LC-MS grade)

2. Standard Solution Preparation:

-

Prepare stock solutions of chlorogenic acid and this compound in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of chlorogenic acid into the biological matrix.

-

Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the internal standard working solution.

-

Precipitate proteins by adding 300 µL of methanol containing 0.1% formic acid.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate chlorogenic acid from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Chlorogenic acid: [Precursor ion] -> [Product ion]

-

This compound: [Precursor ion+3] -> [Product ion]

-

5. Data Analysis:

-

Quantify the concentration of chlorogenic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways and Mechanisms of Action

Chlorogenic acid exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Chlorogenic acid has been shown to possess anti-inflammatory, antioxidant, and metabolic regulatory properties. These effects are mediated through its interaction with complex cellular signaling networks.

NF-κB Pathway: Chlorogenic acid has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] By doing so, it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Chlorogenic acid can modulate this pathway, further contributing to its anti-inflammatory properties.

Nrf2 Pathway: Chlorogenic acid is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] This leads to the upregulation of antioxidant response elements and the expression of protective enzymes like heme oxygenase-1 (HO-1), enhancing the cellular antioxidant defense mechanisms.

This technical guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications and detailed protocols, it is recommended to consult the technical documentation provided by the suppliers and relevant scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TRC-C366542-10MG | LGC Standards [lgcstandards.com]

- 4. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 6. Simultaneous quantification of chlorogenic acid and taurocholic acid in human plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of Shuanghua Baihe tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Chlorogenic Acid in Biological Matrices using Chlorogenic acid-13C3 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate and precise quantification of chlorogenic acid in biological samples using a stable isotope-labeled internal standard (Chlorogenic acid-13C3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Chlorogenic acid, a prominent phenolic compound found in coffee and various plant-based foods, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. Accurate quantification of chlorogenic acid in biological matrices is crucial for pharmacokinetic, metabolic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification. This approach ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] This application note details a robust and validated LC-MS/MS method for the determination of chlorogenic acid.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[2] Because the SIL-IS can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the SIL-IS peak areas can be used to accurately determine the analyte concentration, irrespective of sample losses or matrix-induced signal suppression or enhancement.

Caption: Logical relationship of using an internal standard for quantification.

Experimental Protocols

Materials and Reagents

-

Chlorogenic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation

-

Thaw biological samples on ice.

-

Spike 100 µL of the sample with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Precipitate proteins by adding 300 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step experimental workflow for sample preparation and analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorogenic acid | 353.1 | 191.1 | 15 |

| This compound | 356.1 | 194.1 | 15 |

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Data

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for chlorogenic acid using a stable isotope-labeled internal standard. The data presented here are representative and compiled from published literature on chlorogenic acid quantification.[3][4][5]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| Chlorogenic acid | 1 - 2000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 5 | < 10% | < 10% | 90 - 110% |

| Medium | 50 | < 8% | < 8% | 92 - 108% |

| High | 1500 | < 5% | < 5% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 85% | 90 - 110% |

| High | 1500 | > 85% | 90 - 110% |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of chlorogenic acid in various biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reproducible data, which is essential for regulated bioanalysis and demanding research applications. This protocol can be adapted and validated for specific matrices and instrumentation to support a wide range of studies in the fields of pharmacology, toxicology, and clinical research.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry method for quantification of chlorogenic acids in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Rapid and Sensitive UHPLC–MS/MS Method for Determination of Chlorogenic Acid and Its Application to Distribution and Neuroprotection in Rat Brain [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of Chlorogenic Acid Using Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent phenolic compound found in a variety of plants, most notably in coffee beans. It is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its antioxidant, anti-inflammatory, and potential metabolic benefits. Accurate and precise quantification of chlorogenic acid in various matrices, such as plasma, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its biological activity.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This is achieved by spiking the sample with a known amount of a stable isotope-labeled (SIL) internal standard of the analyte.[2] This application note provides a detailed protocol for the quantitative analysis of chlorogenic acid using a uniformly carbon-13 labeled chlorogenic acid ([¹³C₁₆]-CGA) as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution

The core principle of isotope dilution analysis is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The SIL internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation.[3] Because the SIL internal standard can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal from the native analyte to the signal from the SIL internal standard can be used to accurately determine the concentration of the native analyte, regardless of sample losses during processing.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of chlorogenic acid using isotope dilution is depicted below.

Caption: A flowchart illustrating the major steps in the quantitative analysis of chlorogenic acid using isotope dilution LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Chlorogenic acid (analytical standard)

-

Uniformly ¹³C-labeled chlorogenic acid ([¹³C₁₆]-CGA) (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Preparation of Standard and Internal Standard Solutions

-

Chlorogenic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorogenic acid and dissolve it in 10 mL of methanol.

-

[¹³C₁₆]-Chlorogenic Acid Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [¹³C₁₆]-chlorogenic acid and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the chlorogenic acid stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range for the calibration curve (e.g., 1-2000 ng/mL).[4]

-

Internal Standard Working Solution: Dilute the [¹³C₁₆]-chlorogenic acid stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Human Plasma)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL [¹³C₁₆]-chlorogenic acid).

-

Add 400 µL of ice-cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min[4] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorogenic Acid | 353.1 | 191.1 | 15-20 |

| [¹³C₁₆]-Chlorogenic Acid (IS) | 369.1 | 198.1 | 15-20 |

Note: The precursor ion for [¹³C₁₆]-CGA is calculated based on the addition of 16 mass units for the 16 carbon atoms. The product ion at m/z 191 for chlorogenic acid corresponds to the deprotonated quinic acid moiety (C₇H₁₁O₆⁻), which contains 7 carbon atoms. Therefore, the corresponding fragment for the ¹³C-labeled internal standard will have an m/z of 198.1.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a chlorogenic acid isotope dilution LC-MS/MS method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Chlorogenic Acid | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low | 5 | < 10 | < 10 | ± 15 |

| Medium | 100 | < 10 | < 10 | ± 15 |

| High | 1500 | < 10 | < 10 | ± 15 |

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (ng/mL) |

| LOD | 0.5 |

| LOQ | 1.0 |

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on a direct logical relationship that ensures accurate quantification.

Caption: Diagram illustrating how the stable isotope-labeled internal standard mirrors the analyte through the analytical process to ensure accurate quantification.

Conclusion

The use of isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, accurate, and precise method for the quantification of chlorogenic acid in complex biological matrices. The protocol detailed in this application note, utilizing a uniformly ¹³C-labeled internal standard, effectively mitigates matrix effects and ensures reliable data for pharmacokinetic studies, quality control of natural products, and other research applications. The high sensitivity and selectivity of this method make it an invaluable tool for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. youtube.com [youtube.com]

- 4. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Chlorogenic Acid using Chlorogenic Acid-¹³C₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the quantitative analysis of chlorogenic acid in various matrices. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Chlorogenic acid-¹³C₃, is employed. This method is suitable for applications in pharmaceutical research, food science, and metabolic studies where precise quantification of chlorogenic acid is critical. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of key quantitative data.

Introduction

Chlorogenic acid, a prominent dietary polyphenol found in coffee, fruits, and vegetables, is recognized for its significant antioxidant and anti-inflammatory properties.[1][2] Its potential therapeutic benefits have led to increased interest in its quantification in various biological and botanical samples.[3][4] Accurate and reliable analytical methods are essential for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorogenic acid.[3][5][6] When coupled with mass spectrometry (MS), it offers high selectivity and sensitivity, enabling precise quantification even in complex matrices.[7][8] The use of a stable isotope-labeled internal standard, such as Chlorogenic acid-¹³C₃, is the gold standard for quantitative LC-MS/MS analysis. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby leading to highly accurate and precise results.

This application note provides a comprehensive protocol for the development and application of an HPLC-MS/MS method for chlorogenic acid quantification using Chlorogenic acid-¹³C₃.

Experimental Protocols

Materials and Reagents

-

Chlorogenic acid standard (≥95% purity)

-

Chlorogenic acid-¹³C₃ internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate) or plant extract

Sample Preparation

A generic sample preparation protocol for a biological matrix is provided below. This may require optimization depending on the specific sample type.

-

Spiking: To 100 µL of the sample matrix (e.g., plasma), add 10 µL of Chlorogenic acid-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorogenic acid: Precursor ion (m/z) 353.1 → Product ion (m/z) 191.1

-

Chlorogenic acid-¹³C₃: Precursor ion (m/z) 356.1 → Product ion (m/z) 194.1

-

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data obtained from various published HPLC methods for chlorogenic acid analysis. These values can serve as a reference for method development and validation.

| Parameter | Value | Reference |

| Retention Time (min) | 4.0 - 8.5 | [3][9][10] |

| Linearity Range (µg/mL) | 0.005 - 200 | [3][5][9] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) (ng/mL) | 0.03 - 10 | [7][9] |

| Limit of Quantification (LOQ) (ng/mL) | 0.09 - 30 | [7][9] |

| Precision (%RSD) | < 15% | [7][9] |

| Accuracy (% Recovery) | 85 - 115% | [3][7] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of chlorogenic acid using HPLC-MS/MS with an internal standard.

References

- 1. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. turkjps.org [turkjps.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. impactfactor.org [impactfactor.org]

Application Note: Quantitative Analysis of Chlorogenic Acid in Food Samples using Isotope Dilution Mass Spectrometry with Chlorogenic acid-13C3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorogenic acids (CGAs) are a family of esters of quinic acid and certain transcinnamic acids, most commonly caffeic acid.[1][2] They are abundant in many plant-based foods and beverages, with coffee being a particularly rich source.[3][4] These compounds are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties.[5][6] Accurate quantification of chlorogenic acids in food matrices is crucial for quality control, product development, and nutritional research. However, the complexity of food matrices can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry.[7]

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique that overcomes many of these matrix effects.[8] This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as any losses during sample preparation will affect both the analyte and the standard equally.[8]

This application note provides a detailed protocol for the quantification of chlorogenic acid in food samples using Chlorogenic acid-13C3 as an internal standard with analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Chlorogenic acid (5-CQA) analytical standard (≥95% purity)

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-